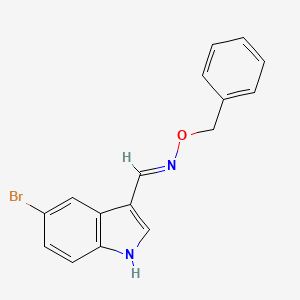![molecular formula C20H21N3O6S2 B2989685 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 895436-82-5](/img/structure/B2989685.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound . This ring is substituted with two methoxy groups at the 5 and 6 positions . The molecule also contains a morpholinosulfonyl group and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring, being aromatic, would contribute to the compound’s stability . The methoxy groups might increase the compound’s solubility in organic solvents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The benzothiazole ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the methoxy groups . Its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Compound Development : A significant application involves the synthesis of novel heterocyclic compounds, including benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their potential in developing new therapeutic agents.
Antimicrobial and Anticancer Activities : The compound's structure has facilitated the synthesis of derivatives with promising biological activities. For instance, fluoro-substituted sulphonamide benzothiazole compounds have been synthesized and screened for antimicrobial activity, revealing a broad range of biodynamic properties (Jagtap et al., 2010). Similarly, Schiff bases derived from 1,3,4-thiadiazole compounds have shown high DNA protective ability against oxidative damage and strong antimicrobial activity, alongside significant anticancer activities on various cancer cell lines (Gür et al., 2020).
Enzyme Inhibition for Disease Treatment : The incorporation of morpholine and sulfonyl benzamide components into compounds has been investigated for their enzyme inhibitory profiles, targeting enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's, suggesting a potential therapeutic application of such compounds (Lolak et al., 2020).
Electrochemical Synthesis and Biological Activities : The compound has also been used in electrochemical methods to synthesize new disulfides with potential biological activities. This innovative synthesis approach provides a basis for developing compounds with enhanced pharmacological properties (Esmaili & Nematollahi, 2013).
Antibacterial Agents Development : Another application is in the design and synthesis of novel analogs targeting antibacterial activity. Compounds derived from the benzothiazolyl nucleus have shown promising activity against bacterial strains, indicating their potential as novel antibacterial agents (Palkar et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-27-16-11-15-18(12-17(16)28-2)30-20(21-15)22-19(24)13-3-5-14(6-4-13)31(25,26)23-7-9-29-10-8-23/h3-6,11-12H,7-10H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUASRVULBLZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2989605.png)
![2-Cyclopentyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2989607.png)

![2-chloro-5-({[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2989609.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2989610.png)


![3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B2989617.png)
![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2989618.png)

![3-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2989621.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2989624.png)
![Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B2989625.png)